molecular formula C11H16O B1294785 4-Tert-butylbenzyl alcohol CAS No. 877-65-6

4-Tert-butylbenzyl alcohol

Cat. No.: B1294785
CAS No.: 877-65-6
M. Wt: 164.24 g/mol
InChI Key: FVEINXLJOJPHLH-UHFFFAOYSA-N
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Description

4-Tert-butylbenzyl alcohol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a linear formula of (CH3)3CC6H4CH2OH .


Synthesis Analysis

The synthesis of this compound involves the formation of an inclusion complex with β-cyclodextrin . The selective oxidation of this compound by hypochlorite and a phase transfer catalyst has been investigated in a membrane reactor .


Molecular Structure Analysis

The molecular formula of this compound is C11H16O . It has an average mass of 164.244 Da and a monoisotopic mass of 164.120117 Da . The molecule contains a total of 28 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

This compound forms an inclusion complex with β-cyclodextrin . The selective oxidation of this compound by hypochlorite and a phase transfer catalyst has been studied in a membrane reactor .


Physical and Chemical Properties Analysis

This compound is a clear liquid with a density of 0.928 g/mL at 25 °C . It has a boiling point of 140 °C/20 mmHg . It is soluble in alcohol but insoluble in water . The refractive index is n20/D 1.517 .

Scientific Research Applications

Complex Formation with β-Cyclodextrin

Mentzafos et al. (1991) studied the structure of the 4-tert-butylbenzyl alcohol–β-cyclodextrin complex, demonstrating that two β-cyclodextrin molecules can accommodate two this compound molecules, forming dimers. This interaction highlights the potential of this compound in complex formation and its relevance in molecular recognition studies (Mentzafos, Mavridis, Bas, & Tsoucaris, 1991).

Role in Gas-Liquid Chromatography

Evans and Pearmain (1991) evaluated 4-hydroxy-3,5-di-tert-butylbenzyl alcohol as a potential antioxidant and tail-reducer in packed-column gas-liquid chromatography. This research underscores its potential application in improving chromatographic separations and analyses (Evans & Pearmain, 1991).

Photocatalytic Oxidation Studies

Higashimoto et al. (2009) explored the photocatalytic oxidation of various benzyl alcohols, including this compound, on titanium dioxide under O2 atmosphere. This study provides insights into the potential application of this compound in photocatalysis and solar energy conversion (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).

Enhanced Oil Recovery Applications

Sagir et al. (2014) reported the synthesis of a CO2 philic surfactant using maleic anhydride and this compound, targeting CO2-EOR (Enhanced Oil Recovery) applications. This highlights its role in the development of surfactants for improving oil recovery processes (Sagir, Tan, Mushtaq, Ismail, Nadeem, & Azam, 2014).

Application in Nonaqueous Synthesis of Nanoparticles

Polleux, Antonietti, and Niederberger (2006) studied the synthesis of tungsten oxide nanoparticles using a nonaqueous sol–gel process involving this compound. This research indicates its utility in synthesizing nanostructures with potential applications in electronics and materials science (Polleux, Antonietti, & Niederberger, 2006).

Safety and Hazards

4-Tert-butylbenzyl alcohol can cause severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

4-Tert-butylbenzyl alcohol is used as an important raw material and intermediate in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its future directions could involve further exploration of its potential applications in these areas.

Biochemical Analysis

Biochemical Properties

4-Tert-butylbenzyl alcohol plays a significant role in biochemical reactions, particularly in the formation of inclusion complexes with β-cyclodextrin . This interaction is crucial for studying the structural properties of the complex. Additionally, this compound undergoes selective oxidation by hypochlorite in the presence of a phase transfer catalyst . This reaction is essential for understanding the oxidation mechanisms of similar compounds.

Molecular Mechanism

At the molecular level, this compound interacts with β-cyclodextrin to form inclusion complexes . This interaction involves the encapsulation of the hydrophobic tert-butylbenzyl moiety within the hydrophobic cavity of β-cyclodextrin. Additionally, the selective oxidation of this compound by hypochlorite involves the formation of intermediate species that facilitate the oxidation process .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of oxidizing agents . Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies are required to fully understand the temporal effects of this compound.

Metabolic Pathways

Its structural similarity to other benzyl alcohol derivatives suggests potential interactions with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic nature. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments may impact its biochemical properties and effects.

Subcellular Localization

Its hydrophobic nature suggests potential localization within lipid-rich compartments, such as cellular membranes and lipid droplets

Properties

IUPAC Name

(4-tert-butylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEINXLJOJPHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061249
Record name 4-tert-Butylbenzyl alcohol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-65-6
Record name 4-tert-Butylbenzyl alcohol
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Record name 4-tert-Butylbenzyl alcohol
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Record name Benzenemethanol, 4-(1,1-dimethylethyl)-
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Record name 4-tert-Butylbenzyl alcohol
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Record name 4-tert-butylbenzyl alcohol
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Record name 4-TERT-BUTYLBENZYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-tert-butylbenzyl alcohol contribute to the formation of nanostructures?

A1: this compound plays a crucial role in the nonaqueous synthesis of tungsten oxide nanostructures. [] When reacted with tungsten chloride, it acts as a structure-directing agent, influencing the self-assembly of inorganic building blocks into organized anisotropic stacks of tungstite nanoplatelets. These stacks exhibit a high degree of order and can further assemble into larger bundles. []

Q2: Can you elaborate on the structural characteristics of this compound?

A2: this compound (C11H16O) has a molecular weight of 164.25 g/mol. [] Its structure consists of a benzene ring substituted with a tert-butyl group at the para position and a hydroxymethyl group (-CH2OH) at the meta position. While specific spectroscopic data wasn't detailed in the provided research, techniques like IR spectroscopy are valuable for characterizing its structural features and interactions. [, ]

Q3: What is the significance of this compound in supramolecular chemistry?

A3: this compound forms inclusion complexes with β-cyclodextrin. [] Two β-cyclodextrin molecules form a dimer, creating a cavity that encapsulates two molecules of this compound. This interaction is stabilized by hydrogen bonding and is influenced by the solvation of the alcohol's polar hydroxyl group within the cavity. []

Q4: Are there any catalytic applications of this compound derivatives?

A4: While this compound itself is not typically used as a catalyst, its derivatives find applications in catalysis. For instance, bis(4-(tert-butyl)benzyl) fumarate, synthesized from this compound and maleic anhydride, can be sulfonated to create a CO2-philic surfactant. [] This surfactant shows potential for enhanced oil recovery applications by lowering the interfacial tension between CO2 and brine. []

Q5: How does this compound contribute to the synthesis of polymers?

A5: this compound serves as an initiator in the ring-opening polymerization of glycolides, leading to the formation of oligo(ethylene oxide)-grafted polylactides. [] These polymers exhibit interesting properties such as water solubility and thermoresponsiveness, depending on the length of the grafted oligo(ethylene oxide) chains. []

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